Lifitegrast is a small molecule lymphocyte function-associated antigen-1 (LFA-1) antagonist. [] It acts as a molecular decoy, binding to intercellular adhesion molecule-1 (ICAM-1) and preventing the interaction of LFA-1 with ICAM-1. [] This mechanism inhibits T-cell activation and migration, effectively reducing inflammation. [] Lifitegrast is primarily studied for its potential in treating dry eye disease (DED). [, ]
An improved synthetic process utilizes these intermediates to achieve a higher yield (79%) of lifitegrast with high purity (>99.9%). [] Another study describes a practical method for synthesizing 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate of lifitegrast. This method involves Friedel-Crafts cyclization, protection group manipulation, and controlled pH adjustments to obtain the desired intermediate with high yield and purity. []
Lifitegrast functions as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. [] This interaction plays a crucial role in T-cell activation and migration to sites of inflammation. [, , ] Lifitegrast competitively binds to ICAM-1, expressed on inflamed ocular surface cells, preventing LFA-1 on T-cells from binding. [, , , ] This blockage disrupts the inflammatory cascade, leading to a reduction in ocular surface inflammation and dry eye symptoms. [, ]
Lifitegrast is primarily investigated for its efficacy in managing dry eye disease (DED). [] Numerous studies demonstrate its ability to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: